4-(2-furylmethyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Description
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-9-methyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-9-5-11-12(13(21)6-9)7-18-15-14(11)16(22)19-17(23)20(15)8-10-3-2-4-24-10/h2-4,7,9H,5-6,8H2,1H3,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZDFULZOOMCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-furylmethyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione (CAS Number: 1015564-92-7) is a member of the pyrimidoisoquinoline family. This class of compounds has garnered attention due to their potential biological activities, particularly in cancer therapeutics and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 296.32 g/mol. Its structure features a fused pyrimidine and isoquinoline core, which is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of isoquinoline compounds can selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK4. This inhibition is crucial for controlling cell cycle progression in cancer cells .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of tyrosyl DNA phosphodiesterase 2 (TDP2), which plays a role in DNA repair mechanisms. Inhibition of TDP2 can sensitize cancer cells to chemotherapy by preventing the repair of DNA damage caused by treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the core structure can significantly influence the potency and selectivity of these compounds. For instance:
- The presence of specific functional groups at the C-4 position enhances potency against CDK4.
- The introduction of nitrogen or oxygen substituents can improve binding affinity to target enzymes .
Case Study 1: CDK4 Inhibition
A study evaluated various isoquinoline derivatives for their ability to inhibit CDK4. The results indicated that compounds with a hydroxyl group at the C-3 position on the phenyl ring exhibited enhanced inhibitory activity. The compound was found to have an IC50 value indicative of moderate potency against CDK4 .
Case Study 2: TDP2 Inhibition
In another investigation focusing on TDP2 inhibitors, several analogs were synthesized and tested. The compound demonstrated an IC50 value of approximately 22 μM in biochemical assays, suggesting it binds effectively to TDP2 and inhibits its activity .
Table 1: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | CDK4 | ~22 | Moderate potency |
| This compound | TDP2 | 22 | Effective inhibitor |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at C-3 | Increased potency against CDK4 |
| Nitrogen substitution at C-6 | Enhanced binding affinity |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine-based compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the structure of pyrimidines can enhance their effectiveness against a range of pathogens. For instance, the incorporation of various substituents on the pyrimidine ring has been linked to improved activity against bacteria and fungi .
Anticancer Properties
Compounds similar to 4-(2-furylmethyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in tumor cells. Notably, studies have suggested that such compounds can be designed to selectively target cancer cells while sparing normal tissues .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of pyrimidine derivatives. Research indicates that certain compounds can inhibit enzymes associated with neurodegenerative diseases, such as monoamine oxidase B and butyrylcholinesterase. These enzymes are critical targets for treating conditions like Alzheimer's disease . The specific structure of this compound may confer similar protective effects.
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of pyrimidine-based compounds and evaluated their antimicrobial efficacy. The results showed that specific modifications led to compounds with IC50 values in the micromolar range against several bacterial strains. This highlights the potential for developing new antimicrobial agents based on the core structure of this compound .
Case Study 2: Anticancer Activity Assessment
In another investigation focused on anticancer properties, a series of isoquinoline derivatives were tested against human cancer cell lines. The findings indicated that certain structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells. This underscores the therapeutic promise of compounds like this compound in oncology .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structural Variations
The pyrimido[4,5-c]isoquinoline scaffold distinguishes this compound from related fused heterocycles. For example:
- Spiro pyrido[4,3-d]pyrimidine derivatives (e.g., compounds 9a and 10a,b in ) feature a spiro-connected triazolidine ring instead of the isoquinoline moiety, leading to divergent electronic and steric profiles .
- Pyrimido[4,5-c]isoquinoline-1,3,7,10-tetraone (e.g., compound 35 in ) shares the same core but includes a fourth ketone group at position 10, which may enhance electron-withdrawing effects and alter reactivity .
Substituent Effects on Physicochemical Properties
Key substituents influence solubility, stability, and intermolecular interactions:
- The methyl group at position 9 in the target compound likely reduces steric hindrance compared to bulkier substituents (e.g., ethyl or aryl groups) in analogs .
Pharmacological Implications
- The furan moiety in the target compound could enhance binding to enzymes or receptors via hydrogen bonding or dipole interactions, similar to furan-containing bioactive molecules.
- Compound 35 ’s thioether groups may confer antioxidant or metal-chelating properties, which are absent in the target compound .
- Spiro derivatives in exhibit conformational rigidity, which often correlates with improved target selectivity in drug design .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(2-furylmethyl)-substituted pyrimido-isoquinoline triones using multi-component reactions?
- Methodology :
- Use a one-pot multicomponent reaction involving substituted anthranilic acids, aldehydes (e.g., furfural derivatives), and thiourea under microwave or reflux conditions to improve yield and reduce side products .
- Monitor reaction progress via TLC and optimize solvent systems (e.g., ethanol/water mixtures) for eco-friendly synthesis.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm regioselectivity using -NMR and -NMR to detect furylmethyl substituent integration (e.g., δ ~6.5–7.5 ppm for furan protons) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodology :
- FT-IR : Identify carbonyl stretches (1,3,7-trione groups) at ~1700–1750 cm and furan C-O-C vibrations at ~1250 cm .
- NMR : Use - and -NMR in CDCl or DMSO-d to resolve diastereotopic protons in the dihydropyrimidine ring (δ 3.0–4.5 ppm) and furylmethyl substituents .
- X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals in dichloromethane/hexane and analyzing space group parameters (e.g., monoclinic ) .
Advanced Research Questions
Q. How can contradictory data between theoretical computational models and experimental results for this compound be resolved?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G* level) to predict NMR chemical shifts and compare with experimental data. Adjust solvent effect parameters (e.g., PCM model) to improve correlation .
- Validate computational docking results (e.g., binding affinity predictions) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to resolve discrepancies in biological activity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of furylmethyl-substituted derivatives?
- Methodology :
- Synthesize analogs with varied substituents (e.g., 3-furyl, thiophene, or phenyl groups) and assess biological activity (e.g., enzyme inhibition) using dose-response curves (IC values) .
- Perform CoMFA or CoMSIA studies to map steric/electronic effects of the furylmethyl group on activity, using crystallographic data for alignment .
Q. How can researchers address low catalytic efficiency in palladium-mediated reductive cyclization steps during synthesis?
- Methodology :
- Screen ligands (e.g., Xantphos, DPPF) to stabilize Pd(0) intermediates and reduce catalyst loading (≤2 mol%) .
- Optimize reductants (e.g., formic acid derivatives) and reaction temperature (80–110°C) to enhance turnover frequency (TOF) while minimizing side reactions .
Q. What protocols ensure stability and shelf-life of this compound under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., hydrolysis of trione moieties) .
- Use lyophilization for long-term storage in amber vials under argon to prevent oxidation of the furan ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
